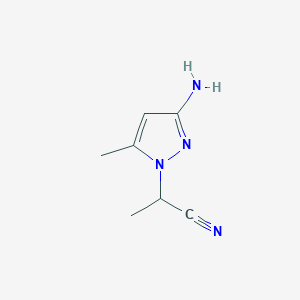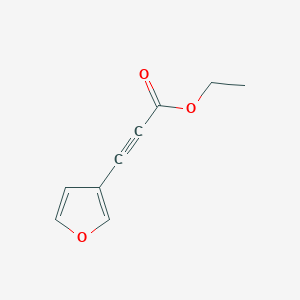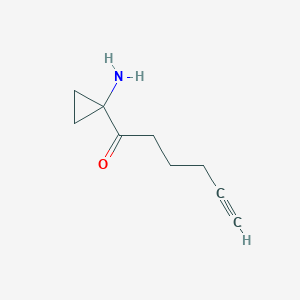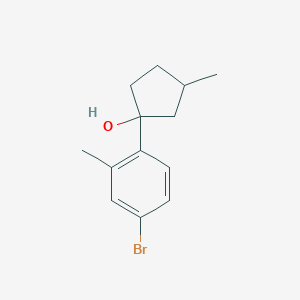
1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a propanone group
Vorbereitungsmethoden
The synthesis of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one typically involves the reaction of 1-methyl-5-amino-1H-pyrazole with a suitable acylating agent. One common method involves dissolving 1-methyl-5-amino-1H-pyrazole in ethanol and cooling the solution to 0°C. The acylating agent, such as acetyl chloride, is then added dropwise to the solution, followed by stirring for an hour. The reaction mixture is then filtered, and the product is dried under reduced pressure .
Analyse Chemischer Reaktionen
1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or hydrazones.
Wissenschaftliche Forschungsanwendungen
1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to investigate its potential as an enzyme inhibitor or receptor modulator.
Wirkmechanismus
The mechanism of action of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group in the compound can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-5-aminopyrazole: This compound has a phenyl group instead of a propanone group, which affects its reactivity and biological activity.
5-amino-1H-pyrazolo[4,3-b]pyridine: This compound has a fused pyridine ring, which enhances its pharmacological properties and makes it a promising candidate for drug development.
Eigenschaften
Molekularformel |
C7H11N3O |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
1-(5-amino-1-methylpyrazol-4-yl)propan-1-one |
InChI |
InChI=1S/C7H11N3O/c1-3-6(11)5-4-9-10(2)7(5)8/h4H,3,8H2,1-2H3 |
InChI-Schlüssel |
IAZUVUJNOQMBDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(N(N=C1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13201439.png)
![1-[4-(Azepan-1-yl)phenyl]ethan-1-amine](/img/structure/B13201444.png)

![2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B13201448.png)


![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13201467.png)


![8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol](/img/structure/B13201496.png)


![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B13201521.png)

